molecular formula C9H6N2O2S B169244 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-41-6

2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B169244
M. Wt: 206.22 g/mol
InChI Key: KJHHLEKGRGFSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196104B2

Procedure details

Amino-2-pyridylmethane-1-thione (1.88 g, 0.0136 mol), ethyl bromopyruvate (1.80 mL, 0.0143 mol) and EtOH (30 mL) were combined and heated to reflux. GC/MS of reaction mixture after 3 h showed total consumption of the starting materials. After cooling to RT, the solvent was removed under vacuum resulting in a dark brown oil (GC/MS m/z: 235 (M+H); GC Retention time: 10.69 min). The material was taken up in MeOH (20 mL), 1.0M LiOH—H2O (20 mL) was added and the mixture was heated to 100° C. for 14 h. After cooling to RT, the excess MeOH was evaporated and the resulting brown solid filtered. The material was washed with a minimum of H2O and dried in vacuo to give the thiazole as a brown solid.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)=[S:3].Br[CH2:11][C:12](=O)[C:13]([O:15]CC)=[O:14].CCO.O[Li].O>CO>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:2]1[S:3][CH:11]=[C:12]([C:13]([OH:15])=[O:14])[N:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
NC(=S)C1=NC=CC=C1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O[Li].O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
GC/MS of reaction mixture after 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting materials
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
resulting in a dark brown oil (GC/MS m/z: 235 (M+H); GC Retention time: 10.69 min)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100° C. for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the excess MeOH was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting brown solid filtered
WASH
Type
WASH
Details
The material was washed with a minimum of H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.